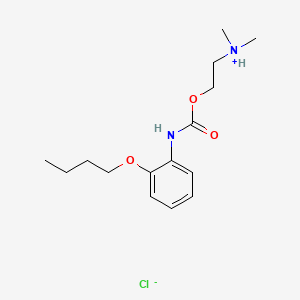

2-(Dimethylamino)ethyl o-butoxycarbanilate hydrochloride

説明

2-(Dimethylamino)ethyl o-butoxycarbanilate hydrochloride is a quaternary ammonium salt characterized by a dimethylaminoethyl ester backbone and an o-butoxycarbanilate substituent. The compound’s structure includes a carbanilate group (a phenyl carbamate derivative) with an ortho-position butoxy chain, which distinguishes it from related esters. This structural configuration influences its physicochemical properties, such as solubility, stability, and biological activity.

特性

CAS番号 |

68097-54-1 |

|---|---|

分子式 |

C15H25ClN2O3 |

分子量 |

316.82 g/mol |

IUPAC名 |

2-[(2-butoxyphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride |

InChI |

InChI=1S/C15H24N2O3.ClH/c1-4-5-11-19-14-9-7-6-8-13(14)16-15(18)20-12-10-17(2)3;/h6-9H,4-5,10-12H2,1-3H3,(H,16,18);1H |

InChIキー |

WPQSOBMKQUANEK-UHFFFAOYSA-N |

正規SMILES |

CCCCOC1=CC=CC=C1NC(=O)OCC[NH+](C)C.[Cl-] |

製品の起源 |

United States |

準備方法

Alkylation Step

Reactants: Benzilic acid or potassium benzilate is reacted directly with 2-(dimethylamino)ethyl chloride hydrochloride. The latter can be used as a crude product obtained from the toluene/thionyl chloride system without further purification.

Reaction conditions: The reaction is conducted in aprotic, apolar solvents such as toluene or xylene, which are preferred due to their inertness and boiling points suitable for the process (above 130 °C). Primary, secondary, or tertiary amines with pKa values greater than 9 (e.g., triethylamine, trimethylamine, N-methylpyrrolidine) are added as bases to facilitate the reaction, forming the tertiary amine hydrochloride salt of the ester intermediate.

Temperature and time: The mixture is slowly heated to 75–80 °C with stirring, and the induction period lasts approximately 15 to 30 minutes. The reaction proceeds until completion, monitored by thin-layer chromatography (TLC) showing no residual benzil ester hydrochloride.

Yield: The alkylation step yields the 2-(dimethylamino)ethyl 2-hydroxy-2,2-diphenylacetate intermediate in high yield (~97% theoretical yield reported).

Esterification Step

Reactants: The alkylated intermediate is reacted with 2-ethylbutanol (the o-butoxy group donor) in the presence of toluene as a solvent.

Reaction conditions: The mixture is refluxed with stirring for 10–12 hours using a water separator to continuously remove water formed during the esterification, driving the reaction toward completion.

Separation: Dilute hydrochloric acid is separated during the reaction, and after completion, the reaction mixture is concentrated under reduced pressure (vacuum) at 120–130 °C to yield a crystalline residue.

Recovery: The distillate from the vacuum concentration, containing unreacted solvents and by-products, is recovered (96–98%) and can be reused, enhancing the process's ecological and economic efficiency.

Hydrochloride Salt Formation

The free base ester is converted into its hydrochloride salt by treatment with hydrogen chloride gas or concentrated hydrochloric acid in the presence of primary, secondary, or tertiary alcohols.

This step ensures the final product is obtained in a pharmaceutically acceptable form, with high purity and minimal impurities. Activated carbon treatment may be used to remove color and odor impurities, although some solvents like butyl acetate are unsuitable for producing an odorless, low-ash final product.

Summary Table of Key Reaction Parameters

| Step | Reactants/Conditions | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Alkylation | Benzilic acid or potassium benzilate + 2-(dimethylamino)ethyl chloride hydrochloride + tertiary amine base | Toluene or xylene | 75–80 | Induction 15–30 min; reaction until completion | ~97 | Use tertiary amines (pKa > 9); aprotic solvents preferred |

| Esterification | Alkylated intermediate + 2-ethylbutanol | Toluene + 2-ethylbutanol | Reflux (~110–130) | 10–12 hours | 96–98 (recovery of solvents) | Water separator used; dilute HCl separates during reaction |

| Hydrochloride Salt Formation | Free base ester + HCl (gas or conc. acid) + alcohol | Primary/secondary/tertiary alcohols | Ambient to reflux | Variable | High purity final product | Activated carbon treatment for decolorization |

Research Findings and Industrial Implications

The described process provides a technically simple, ecologically acceptable, and high-yield method for producing 2-(Dimethylamino)ethyl o-butoxycarbanilate hydrochloride suitable for pharmaceutical use. The avoidance of inorganic bases and careful solvent selection reduce by-product formation and improve product quality. The recovery and reuse of solvents further enhance sustainability.

The process is supported by analytical data such as melting points (177–183 °C for intermediates), TLC purity checks, and yields close to theoretical values, confirming the robustness of the method.

化学反応の分析

Types of Reactions

2-(Dimethylamino)ethyl o-butoxycarbanilate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Various nucleophiles such as halides, amines, and thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学的研究の応用

2-(Dimethylamino)ethyl o-butoxycarbanilate hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Medicine: Investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.

作用機序

The mechanism of action of 2-(Dimethylamino)ethyl o-butoxycarbanilate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic processes, and other cellular functions.

類似化合物との比較

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 2-(dimethylamino)ethyl o-butoxycarbanilate hydrochloride and related compounds:

*Note: The molecular formula and weight for 2-(dimethylamino)ethyl o-butoxycarbanilate HCl are estimated based on structural analogs (e.g., Centrophenoxine HCl).

Research Findings on Functional Performance

Pharmacological Implications

- Centrophenoxine HCl: Demonstrates cholinergic activity by increasing acetylcholine availability.

- Cyclopentolate HCl : Rapid onset of action (15–30 minutes) in mydriasis due to its compact cyclopentane structure. The bulkier carbanilate group in the target compound might delay absorption, limiting its utility in ophthalmic applications .

生物活性

2-(Dimethylamino)ethyl o-butoxycarbanilate hydrochloride is a compound of interest in pharmacological and biochemical research due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : 2-(Dimethylamino)ethyl o-butoxycarbanilate hydrochloride

- Molecular Formula : C13H20ClN2O3

- Molecular Weight : 276.76 g/mol

The biological activity of 2-(Dimethylamino)ethyl o-butoxycarbanilate hydrochloride appears to be linked to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and cellular signaling pathways.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are critical for neurotransmitter metabolism, potentially affecting synaptic transmission and neuronal excitability.

- Receptor Interaction : It may also interact with adrenergic and cholinergic receptors, influencing cardiovascular and central nervous system functions.

Biological Activity Overview

The compound exhibits a range of biological activities that can be categorized as follows:

- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against various bacterial strains.

- Cytotoxicity : Research suggests potential cytotoxic effects on cancer cell lines, indicating its possible use in cancer therapy.

- Neuroprotective Effects : Some studies have reported neuroprotective effects, suggesting a role in mitigating neurodegenerative diseases.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 2-(Dimethylamino)ethyl o-butoxycarbanilate hydrochloride against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated moderate inhibitory effects, suggesting potential for development as an antimicrobial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 40 µg/mL |

Cytotoxicity Studies

In vitro cytotoxicity assays were conducted on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results demonstrated significant cytotoxic activity with IC50 values ranging from 20 to 30 µg/mL.

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 25 |

| A549 | 22 |

Neuroprotective Effects

A recent study investigated the neuroprotective effects of the compound in a rat model of induced neurotoxicity. The administration of the compound resulted in decreased neuronal damage and improved behavioral outcomes compared to control groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(dimethylamino)ethyl o-butoxycarbanilate hydrochloride, and how can reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves esterification of the carbanilate moiety followed by quaternization of the dimethylamino group with hydrochloric acid. A validated approach involves:

- Step 1 : Reacting o-butoxycarbanilic acid with 2-(dimethylamino)ethanol under coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous conditions.

- Step 2 : Hydrochloride salt formation via HCl gas or concentrated HCl in a solvent like dioxane, followed by vacuum concentration to isolate the product .

- Critical Parameters : Temperature (room temperature for HCl addition), solvent polarity, and stoichiometric ratios of reagents. For example, excess HCl ensures complete protonation of the dimethylamino group .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- 1H-NMR : To confirm the presence of dimethylamino protons (~δ 2.5 ppm) and butoxy chain protons (~δ 1.0–1.6 ppm) .

- HPLC-MS : For purity assessment and molecular ion verification (e.g., [M+H]+ at m/z ~327.3).

- Elemental Analysis : To validate the chloride content (~10–12% for hydrochloride salts) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from:

- Impurity Profiles : Use LC-MS to identify byproducts (e.g., unreacted starting materials or degradation products like free amines) .

- Solubility Variations : Test activity in multiple solvents (e.g., DMSO vs. saline) to assess solvent-dependent effects.

- Structural Analogs : Compare activity with analogs like 2-(diethylamino)ethyl 3-amino-2-butyloxybenzoate hydrochloride () to isolate the role of the dimethylamino group .

Q. How does the butoxy chain length impact the compound’s physicochemical and pharmacological properties?

- Methodological Answer :

- Synthesis : Prepare analogs with varying alkoxy chains (e.g., hexyloxy, heptyloxy) via modified esterification .

- Property Analysis :

- LogP : Measure partition coefficients to assess lipophilicity trends.

- Stability : Test hydrolysis rates in PBS (pH 7.4) to evaluate chain-length-dependent degradation.

- Biological Testing : Compare receptor binding affinity (e.g., IC50 values) to establish structure-activity relationships (SAR) .

Q. What advanced analytical methods can detect degradation products under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to:

- Acidic/Basic Conditions : 0.1M HCl/NaOH at 37°C for 24 hours.

- Oxidative Stress : 3% H2O2 at room temperature.

- Detection : Use UPLC-QTOF-MS to identify degradation pathways (e.g., ester hydrolysis yielding o-butoxycarbanilic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。